molecular formula C13H18ClN3 B8216731 1-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride

1-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride

Cat. No.: B8216731
M. Wt: 251.75 g/mol
InChI Key: VSTIRYJBUDYXTP-UHFFFAOYSA-N
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Description

1-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride is a benzimidazole derivative characterized by a methyl group at the 1-position and a piperidin-3-yl substituent at the 2-position of the benzodiazole core.

Properties

IUPAC Name

1-methyl-2-piperidin-3-ylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c1-16-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTIRYJBUDYXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-benzimidazole with 3-chloropiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogen atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: N-oxides of the benzodiazole ring.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Biological Activities

Numerous studies have highlighted the biological activities of benzimidazole derivatives, including 1-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride. The following sections detail its potential applications:

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (µg/mL)Target Organism
Compound A25E. coli
Compound B50S. aureus
Compound C6.25C. albicans

Antiviral Properties

The compound's structure suggests potential antiviral activity, particularly against viruses that affect respiratory pathways, which is increasingly relevant in the context of ongoing viral outbreaks .

Antitumor Activity

Benzimidazole derivatives have also been investigated for their antitumor properties. Some studies suggest that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Therapeutic Applications

The diverse pharmacological profile of this compound positions it as a candidate for several therapeutic applications:

Analgesic and Anti-inflammatory Effects

Recent studies have demonstrated that certain benzimidazole derivatives possess analgesic and anti-inflammatory properties comparable to standard medications like Diclofenac . This opens avenues for developing new pain management therapies.

Neurological Applications

Given the compound's structural features, it may also be explored for neuroprotective effects, potentially offering benefits in conditions such as Alzheimer's disease or other neurodegenerative disorders .

Case Studies

Several case studies illustrate the efficacy of benzimidazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of a series of benzimidazole derivatives against clinical isolates. The results indicated that compounds with a piperidine moiety exhibited enhanced antibacterial activity compared to their counterparts lacking this feature .
  • Evaluation of Anti-inflammatory Properties : In vivo studies conducted on animal models demonstrated significant reductions in inflammation markers when treated with benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 1-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at neurotransmitter receptors in the CNS, influencing neuronal signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Position and Heterocycle Variations

  • 1-Methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole
    This positional isomer features a piperidin-2-yl group instead of piperidin-3-yl. Despite structural similarity, its EC50 for Trace Amine-Associated Receptor-1 (TAAR1) is ~100,000 nM, indicating low receptor-binding affinity . The shift in piperidine substitution likely disrupts optimal steric or electronic interactions required for activity.

  • 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-1,3-benzodiazole Hydrochloride
    Substitution with a 2-ethoxyethyl group at the 1-position and piperidin-4-yl at the 2-position (CAS: 1841081-72-8) introduces enhanced hydrophilicity compared to the methyl analog. Such modifications may improve solubility but reduce membrane permeability .

Core Heterocycle Modifications

  • 2H-Benzimidazol-2-one,1,3-dihydro-1-(4-piperidinyl)-, Hydrochloride
    Replacement of the benzodiazole core with a benzimidazolone (CAS: 6961-12-2) introduces a ketone group, altering hydrogen-bonding capacity. This modification could enhance interactions with polar residues in enzyme active sites .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Feature
1-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole HCl 1-Me, 2-piperidin-3-yl N/A Discontinued
1-Methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole 1-Me, 2-piperidin-2-yl N/A EC50 ~100,000 nM (TAAR1)
1-(Adamantan-1-yl)-2-(chloromethyl)-1H-... HCl 1-Adamantyl, 2-ClCH2 337.29 High lipophilicity

Biological Activity

1-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride, also known by its chemical name 1-methyl-2-piperidin-3-yl-1H-benzimidazole hydrochloride, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including its effects on various biological targets and its therapeutic implications.

  • Chemical Formula: C13H17N3·HCl
  • Molecular Weight: 215.29 g/mol
  • CAS Number: 947013-81-2

The biological activity of 1-methyl-2-(piperidin-3-yl)-1H-benzodiazole hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been noted for its potential as a selective inhibitor of protein kinases, which play crucial roles in cell signaling pathways.

Key Mechanisms:

  • Protein Kinase Inhibition: The compound has shown promise as a selective inhibitor of certain protein kinases, which are vital for various cellular processes including proliferation and survival.
  • Antibacterial Activity: Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-methyl-2-(piperidin-3-yl)-1H-benzodiazole hydrochloride and its derivatives:

Biological Activity Target/Organism MIC (µg/mL) Reference
AntibacterialStaphylococcus aureus3.12 - 12.5
AntibacterialEscherichia coli3.12 - 12.5
Protein Kinase InhibitionVarious kinasesN/A

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various compounds, derivatives of 1-methyl-2-(piperidin-3-yl)-1H-benzodiazole hydrochloride were tested against standard bacterial strains. The results indicated that these derivatives had comparable efficacy to traditional antibiotics like ciprofloxacin, suggesting their potential as alternative antibacterial agents .

Case Study 2: Protein Kinase Inhibition

Research has demonstrated that compounds structurally related to 1-methyl-2-(piperidin-3-yl)-1H-benzodiazole hydrochloride can selectively inhibit specific protein kinases involved in cancer pathways. This inhibition was linked to reduced cell viability in cancer cell lines, indicating a possible therapeutic application in oncology .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions between substituted benzimidazole precursors and piperidine derivatives. For example, coupling 1-methylbenzimidazole-2-carboxylic acid with 3-aminopiperidine under acidic conditions yields the base compound, followed by hydrochloride salt formation. Purity optimization requires chromatography (e.g., silica gel or HPLC) and recrystallization using polar solvents like ethanol/water mixtures. Confirm purity via NMR (proton and carbon) and LC-MS to detect residual solvents or unreacted intermediates .

Q. How can the compound’s structural identity be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to verify benzodiazole and piperidine ring integration. Key signals include aromatic protons (6.5–8.5 ppm for benzodiazole) and piperidine methylene/methine protons (1.5–3.5 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode should show a molecular ion peak at m/z 215.14 (free base) and adducts (e.g., [M+H]+^+ or [M+Na]+^+) .
  • FT-IR : Confirm N-H stretching (~3400 cm1^{-1}) and aromatic C=C/C=N vibrations (1500–1600 cm1^{-1}) .

Q. What are the critical physicochemical properties influencing its solubility and stability?

  • Methodological Answer :

  • Solubility : The hydrochloride salt enhances water solubility (~10–20 mg/mL at 25°C), but solubility in organic solvents (e.g., DMSO, ethanol) should be tested empirically. Adjust pH to 4–6 for aqueous stability .
  • Stability : Store at –20°C in airtight, light-protected containers. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Studies : Perform assays across a wide concentration range (nM to mM) to differentiate therapeutic vs. toxic thresholds.
  • Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target pathways (e.g., mitochondrial toxicity or DNA intercalation) that may explain cytotoxicity .
  • Structural Analog Comparison : Test derivatives (e.g., 2-(4-piperidyl)-1H-benzimidazole) to isolate the pharmacophore responsible for antimicrobial activity .

Q. What experimental designs are suitable for studying metabolic pathways and degradation products?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites. Use LC-HRMS to detect hydroxylation or demethylation products.
  • Environmental Degradation : Simulate aqueous photolysis (UV light, pH 7) or soil biodegradation (OECD 307 guidelines) to track nitro group reduction or ring cleavage .

Q. How can computational modeling predict binding interactions with biological targets (e.g., cannabinoid receptors or microbial enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like the cannabinoid receptor CB1 (homology model based on PDB: 5XRA). Focus on piperidine’s basic nitrogen and benzodiazole’s aromatic π-π stacking .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm) .

Q. What strategies minimize variability in in vivo toxicity studies (e.g., carcinogenicity or teratogenicity)?

  • Methodological Answer :

  • Species-Specific Models : Use zebrafish embryos (FET assay) for teratogenicity screening and rodent two-year bioassays for carcinogenicity.
  • Dose Optimization : Apply allometric scaling from in vitro IC50_{50} values to estimate safe starting doses .

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